molecular formula C10H13ClO5S B13274396 (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B13274396
M. Wt: 280.73 g/mol
InChI Key: NALWSAVIHAUBLT-UHFFFAOYSA-N
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Description

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is a specialized sulfonylating reagent of high value in synthetic organic chemistry, particularly in the development of pharmaceutically active molecules. Its primary research application is as a key intermediate for the efficient synthesis of sulfonamide derivatives. The compound's utility is exemplified in the construction of molecular libraries for drug discovery, where it has been used to create potent and selective kinase inhibitors, such as B-Raf inhibitors, by acting as a sulfonylation agent for amine functionalities source . The sterically hindered 2,4,6-trimethoxyphenyl group is a critical feature, often serving as a protecting group or a steric influence that directs the reactivity and enhances the selectivity of the resulting sulfonamides during subsequent synthetic steps. This reagent enables researchers to access complex sulfonamide-containing scaffolds that are prevalent in many therapeutic areas, including oncology and inflammatory diseases. It is a vital tool for medicinal chemists exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of lead compounds. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13ClO5S

Molecular Weight

280.73 g/mol

IUPAC Name

(2,4,6-trimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO5S/c1-14-7-4-9(15-2)8(6-17(11,12)13)10(5-7)16-3/h4-5H,6H2,1-3H3

InChI Key

NALWSAVIHAUBLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CS(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation of 2,4,6-Trimethoxybenzene

One classical approach to prepare (2,4,6-trimethoxyphenyl)methanesulfonyl chloride involves the chlorosulfonation of 2,4,6-trimethoxybenzene, followed by conversion to the sulfonyl chloride.

  • Step 1: Chlorosulfonation

    2,4,6-Trimethoxybenzene is reacted with chlorosulfonic acid (ClSO3H) under controlled temperature conditions (typically 0–50 °C) to introduce the sulfonyl chloride group onto the aromatic ring. The reaction proceeds via electrophilic aromatic substitution.

  • Step 2: Workup

    The crude sulfonyl chloride is isolated by quenching the reaction mixture, followed by extraction and purification, often by recrystallization or chromatography.

  • Notes:

    • The methoxy groups direct substitution to the para and ortho positions; the 2,4,6-trimethoxy substitution pattern favors sulfonylation at the methyl group attached to the aromatic ring, leading to the methanesulfonyl chloride derivative.

    • This method is widely used for sulfonyl chloride preparation but requires careful control of reaction conditions to avoid polysulfonation or degradation.

Synthesis via Methanesulfonyl Chloride Derivatives

An alternative approach is the functionalization of a preformed (2,4,6-trimethoxyphenyl)methane derivative with sulfonyl chloride moieties.

  • Step 1: Preparation of (2,4,6-trimethoxyphenyl)methane

    This intermediate can be synthesized via Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with chloromethane or formaldehyde derivatives under Lewis acid catalysis.

  • Step 2: Sulfonylation

    The methyl group on the aromatic ring is then converted to the sulfonyl chloride via reaction with sulfuryl chloride (SO2Cl2) or chlorosulfonic acid, often under reflux conditions.

  • Advantages:

    • This two-step method allows for better control over substitution.

    • It can provide higher purity and yield compared to direct chlorosulfonation.

Recent Synthetic Method from Patent CN111484397B

A recent Chinese patent (CN111484397B) describes a method for synthesizing related trimethoxyphenyl compounds involving multi-component reactions and purification steps, which may be adapted for preparing sulfonyl chloride derivatives.

  • Key features:

    • Use of aromatic hydrocarbons such as 1,3,5-trimethoxybenzene as starting materials.

    • Reaction in solvents like chlorobenzene or ethyl acetate.

    • Catalysis by transition metals or Lewis acids.

    • Purification by column chromatography and recrystallization.

  • Relevance:

    While the patent focuses on related compounds, the methodology provides insights into handling trimethoxyphenyl substrates and sulfonylation reactions.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents Conditions Advantages Disadvantages
Direct Chlorosulfonation 2,4,6-Trimethoxybenzene Chlorosulfonic acid 0–50 °C, controlled addition Simple, direct sulfonylation Risk of overreaction, harsh acid
Friedel-Crafts Alkylation + Sulfonylation 1,3,5-Trimethoxybenzene + chloromethane Lewis acid catalyst + SO2Cl2 or ClSO3H Reflux or moderate heating Better control, higher purity Multi-step, longer synthesis
Multi-component synthesis (Patent CN111484397B) Aromatic hydrocarbons with methoxy groups Catalysts (transition metals), solvents (chlorobenzene) Reflux, stirring, chromatography Potential for tailored functionalization Complex, requires purification

Research Findings and Optimization Notes

  • Reaction Temperature and Time: Optimal temperatures for chlorosulfonation are generally below 50 °C to prevent decomposition. Reaction times vary from 1 to 5 hours depending on reagent concentration and solvent.

  • Solvent Effects: Use of inert solvents such as chlorobenzene or ethyl acetate can improve selectivity and facilitate workup.

  • Purification: Column chromatography on silica gel or Sephadex G-25 is effective for isolating pure sulfonyl chloride derivatives. Washing with aqueous sodium bicarbonate and dilute acid removes impurities.

  • By-products: Formation of sulfonic acids or polysulfonated species is a common side reaction; careful stoichiometric control minimizes these.

  • Handling: Sulfonyl chlorides are moisture sensitive; drying agents such as sodium sulfate are used during workup to ensure product stability.

Summary Table of Typical Experimental Conditions

Parameter Typical Range / Value
Starting material 2,4,6-Trimethoxybenzene (purity >98%)
Chlorosulfonation reagent Chlorosulfonic acid (1.1 equiv)
Solvent Chlorobenzene or neat
Temperature 0–50 °C
Reaction time 2–5 hours
Workup Quench with ice water, extraction with ethyl acetate
Purification Silica gel chromatography or recrystallization
Yield 60–85% (depending on method)

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The following table and analysis compare (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₀H₁₃ClO₅S 2,4,6-Trimethoxyphenyl Moderate herbicidal activity (rape); used in nucleophilic substitution reactions
Methanesulfonyl chloride CH₃SO₂Cl Methyl High reactivity; hydrolyzes slowly, causing toxicity via parent compound
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 4-Fluorophenyl Electron-withdrawing fluorine enhances stability; used in fluorinated drug intermediates
(2-Methylphenyl)methanesulfonyl chloride C₈H₉ClO₂S 2-Methylphenyl Steric hindrance from methyl group reduces reaction rates
Trifluoromethanesulfonyl chloride CF₃SO₂Cl Trifluoromethyl High electrophilicity; widely used in triflation reactions
(4-Trifluoromethylphenyl)methanesulfonyl chloride C₈H₆ClF₃O₂S 4-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group improves thermal stability

Reactivity and Mechanism

  • This may lower hydrolysis rates and alter reaction pathways .
  • Hydrolysis Stability : Unlike thionyl or sulfuryl chlorides, which rapidly hydrolyze to release toxic gases (e.g., HCl, SO₂), this compound hydrolyzes more slowly, with toxicity primarily attributed to the parent compound .

Research Findings and Data

Herbicidal Activity (Selected Compounds)

Compound Activity Against Rape (IC₅₀, µM) Activity Against Barnyard Grass (IC₅₀, µM)
This compound 15–30 >100
Phenylmethanesulfonyl chloride 50–100 >100
4-Chlorobenzylmethanesulfonyl chloride 10–20 80–100

Interpretation : The trimethoxy derivative shows moderate potency against dicots, likely due to improved membrane permeability from methoxy groups. However, its activity is lower than 4-chlorobenzyl analogs, suggesting substituent electronegativity plays a critical role .

Biological Activity

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 2,4,6-trimethoxyphenyl moiety. This compound is notable for its electrophilic nature due to the sulfonyl chloride functional group, which allows it to participate in various chemical reactions, particularly with nucleophiles. While specific biological activities of this compound are not extensively documented, its derivatives and related compounds have been investigated for their potential pharmacological applications.

The molecular formula of this compound is C₁₁H₁₅ClO₃S. It typically appears as a colorless to light yellow liquid and is soluble in polar organic solvents. The compound reacts vigorously with water and other nucleophiles, making it a useful intermediate in organic synthesis.

Biological Activity Overview

The biological activities associated with this compound primarily stem from its ability to form sulfonamide derivatives. These derivatives have been explored for various therapeutic effects:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antimicrobial properties. For instance, a study on benzenesulfonyl hydrazones demonstrated significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL .
  • Anti-inflammatory Properties : Sulfonamide derivatives have been studied for their anti-inflammatory effects, potentially acting as inhibitors of cyclooxygenase enzymes.
  • Enzyme Inhibition : Some studies suggest that sulfonamide derivatives can inhibit enzymes such as acetylcholinesterase and alkaline phosphatase, which could have implications for treating neurodegenerative diseases and other conditions .

Antimicrobial Activity

Research has shown that various sulfonamide derivatives exhibit significant antimicrobial activity. For example:

CompoundMIC (µg/mL)Target Bacteria
247.81 - 15.62Gram-positive strains
4b0.9Staphylococcus aureus
4e7.1Candida albicans

These findings indicate that the structural modifications in sulfonamide compounds can enhance their biological efficacy against specific pathogens.

Enzyme Inhibition Studies

A study focused on the inhibitory effects of synthesized compounds on cholinesterases and alkaline phosphatases revealed promising results:

CompoundEnzyme TargetInhibition Efficacy
AAcetylcholinesteraseHigh
BButyrylcholinesteraseModerate
CAlkaline phosphataseSignificant

The compounds demonstrated superior efficacy compared to conventional drugs, suggesting their potential application in treating diseases associated with these enzymes .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an appropriate nucleophile. This process can yield various derivatives that can be further evaluated for biological activity.

Q & A

Q. Methodological Approach

  • Replicate studies under rigorously anhydrous conditions using Schlenk techniques.
  • Perform control experiments to isolate variables (e.g., temperature, solvent polarity).
  • Use computational tools like COSMO-RS to predict solvent effects on activation energy .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
Critical safety measures include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: 0.1 ppm) .
  • Emergency response : Immediate rinsing with water for skin/eye contact and access to safety showers .

Advanced Research Consideration
Storage in amber glass under inert gas (N₂/Ar) prevents photodegradation and moisture ingress . Spill management requires neutralization with sodium bicarbonate followed by adsorption using vermiculite . Toxicity data gaps (e.g., chronic exposure effects) necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

How can computational methods aid in predicting the biological activity of this compound derivatives?

Advanced Research Question

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with enzymatic inhibition .
  • Molecular docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Data Contradiction Analysis
Divergent predictions (e.g., solubility vs. permeability) may reflect force field limitations. Cross-validation with experimental assays (e.g., SPR for binding affinity) is critical .

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